3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Analytical Chemistry Reference Standards Cosmetic Analysis

Substituting non-validated HC dye standards risks calibration drift and regulatory non-compliance in cosmetic LC-MS/MS workflows. This certified HC Yellow No. 6 reference material is purpose-synthesized to eliminate retention-time ambiguity caused by the trifluoromethyl substituent. • Validated linear range: 0.001-0.250 mg/mL, r² ≥0.9989 • Recovery rates: 80.6-117.2%; ensures reliable quantification at regulatory detection limits • 24-month shelf life; traceable documentation supports ISO/IEC 17025 accredited laboratories

Molecular Formula C10H11F3N2O4
Molecular Weight 280.2 g/mol
CAS No. 104333-00-8
Cat. No. B022354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol
CAS104333-00-8
Molecular FormulaC10H11F3N2O4
Molecular Weight280.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O
InChIInChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2
InChIKeyXDHQHBSDKYPJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HC Yellow No. 6 Procurement Overview


3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol, commonly referenced as HC Yellow No. 6, is a synthetic aromatic nitro compound (C10H11F3N2O4, MW 280.20 g/mol) primarily regulated as a hair dye intermediate and colorant [1]. Its chemical structure features a 2-nitro-4-(trifluoromethyl)aniline moiety linked to a propane-1,2-diol backbone, conferring aqueous solubility that distinguishes it from many oil-soluble dye intermediates . Procurement inquiries for this substance most often target analytical reference standard-grade material for LC-MS/MS quantification in cosmetic compliance testing or semi-permanent hair dye formulation development .

Why HC Yellow No. 6 Cannot Be Substituted


While the 'HC Yellow' class comprises several nitroaniline derivatives used as semi-permanent hair dyes, 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol is uniquely characterized by a trifluoromethyl substituent on the aromatic ring [1]. This electron-withdrawing group imparts a distinct UV-Vis absorption profile, chromatographic retention behavior, and regulatory identity compared to non-fluorinated analogs like HC Yellow No. 2 or HC Yellow No. 4 [2]. In analytical workflows, substituting one HC dye for another without re-validation compromises calibration curve linearity (r²) and recovery rates; a validated LC-MS/MS method for HC Yellow No. 6 specifically reports a linear range of 0.001–0.250 mg/mL with r² ≥0.9989, parameters not transferable to other HC dyes [3]. For procurement of reference standards or regulated ingredients, substitution risks both analytical non-compliance and formulation performance deviation.

HC Yellow No. 6 Procurement Evidence


Reference Standard Purity and Stability

Among commercially available reference standards for 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol, WITEGA's product (OP221) provides documented HPLC purity >99.0% with a 24-month shelf life at 2–8°C . While TargetMol also offers a reference standard (TMSM-4518) with a 20-month shelf life at -20°C, the WITEGA offering explicitly supports traceable LC-MS/MS and GC-MS quantification in complex matrices, a feature not uniformly documented across vendors . The WITEGA standard also provides ISO-compliant documentation for method validation in regulated environments .

Analytical Chemistry Reference Standards Cosmetic Analysis

LC-MS/MS Validation Metrics

A published LC-MS/MS method for detecting banned dyes in cosmetics validated 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol (HC Yellow No. 6) with a linear calibration range of 0.001–0.250 mg/mL and an r² ≥0.9989 [1]. Spiked recovery tests across multiple matrices yielded recovery rates of 80.6–117.2% with relative standard deviations (RSD) <9.7% [1]. This method co-validated seven dyes simultaneously; however, the specific linearity and recovery parameters for HC Yellow No. 6 are explicitly reported and are not inferred to be identical for other dyes in the panel.

Analytical Method Validation LC-MS/MS Cosmetic Compliance

EU Regulatory Status and Market Access

Under the EU Cosmetics Regulation (EC No 1223/2009), 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol is listed in Annex III (Restricted Substances) with defined maximum authorized concentrations for hair dye formulations [1]. In contrast, HC Yellow No. 2 and HC Yellow No. 4 were removed from Annex III and are now banned in EU cosmetic products [2]. This differential regulatory status creates a distinct market pathway: HC Yellow No. 6 remains a permitted hair dye ingredient in the EU, whereas its non-fluorinated analogs are prohibited.

Regulatory Compliance Cosmetic Ingredient Market Authorization

HC Yellow No. 6 Application Scenarios


Certified Reference Material for Cosmetic Testing

Analytical laboratories performing LC-MS/MS quantification of banned dyes in cosmetics require a certified reference standard with documented purity and validated method performance. The WITEGA HC Yellow No. 6 standard (HPLC purity >99.0%) provides the traceability and extended 24-month shelf life needed for ISO/IEC 17025 accredited workflows . The published linear range of 0.001–0.250 mg/mL with r² ≥0.9989 supports confident quantification at regulatory detection limits [1].

EU-Compliant Semi-Permanent Hair Dye Formulation

Formulators developing semi-permanent hair colorants for the European market are limited to dyes listed in Annex III of the EU Cosmetics Regulation. 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol remains permitted, whereas HC Yellow No. 2 and HC Yellow No. 4 are banned [2]. Its good aqueous solubility facilitates incorporation into water-based hair dye bases without organic co-solvents, simplifying formulation and reducing VOC content .

Multi-Residue LC-MS/MS Method Development

Researchers developing UHPLC or LC-MS/MS methods for simultaneous analysis of multiple dyes in complex cosmetic matrices can rely on the validated linearity (r² ≥0.9989) and recovery rates (80.6–117.2%) for HC Yellow No. 6 as a benchmark [1]. The compound's distinct retention behavior due to the trifluoromethyl group ensures baseline separation from non-fluorinated analogs, reducing matrix interference and improving method specificity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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